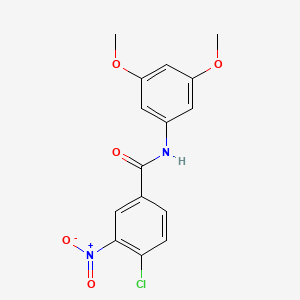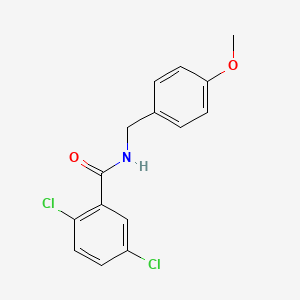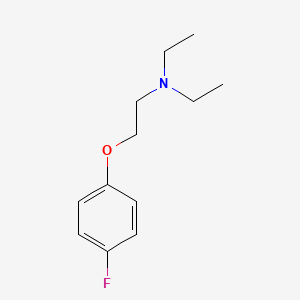
N,N-diethyl-2-(4-fluorophenoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(4-fluorophenoxy)ethanamine, also known as 2-FEA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a relatively new research chemical that has gained popularity among researchers due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-(4-fluorophenoxy)ethanamine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This activity leads to an increase in the levels of these neurotransmitters, resulting in increased stimulation of the central nervous system. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other amphetamine derivatives, including increased heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation. However, the long-term effects of this compound on the brain and body are still not fully understood, and further research is needed to determine its safety and potential for use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N,N-diethyl-2-(4-fluorophenoxy)ethanamine in lab experiments is its low potential for abuse and addiction compared to other amphetamine derivatives. Additionally, this compound has a relatively long half-life, which allows for more extended experiments without the need for frequent dosing. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost, which may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-2-(4-fluorophenoxy)ethanamine, including investigating its potential therapeutic applications in the treatment of neurological disorders, such as ADHD and depression. Additionally, further research is needed to determine the long-term effects of this compound on the brain and body and its potential for abuse and addiction. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and lower costs, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of N,N-diethyl-2-(4-fluorophenoxy)ethanamine involves the reaction of 4-fluorophenol with diethylamine in the presence of a base catalyst. This reaction results in the formation of N,N-diethyl-4-fluorophenolamine, which is then reacted with ethyl bromide to form the final product, this compound. The synthesis method has been reported in several scientific journals, and the purity of the final product can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been used in several scientific studies to investigate its potential applications in various fields. One of the primary research areas is the study of the central nervous system, where this compound has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor. This activity makes this compound a potential candidate for the treatment of certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, this compound has been used in studies related to drug abuse, where it has been shown to have a lower potential for abuse compared to other amphetamine derivatives.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-fluorophenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIQAVSDOHORAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
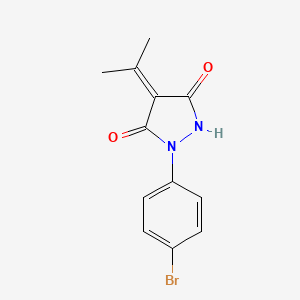
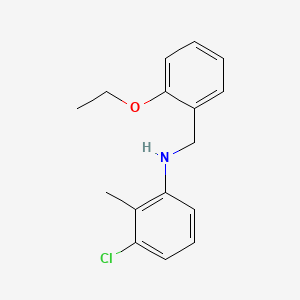
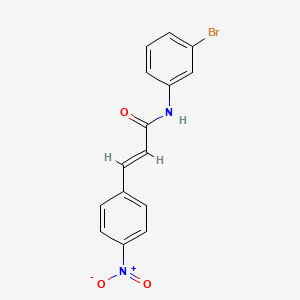
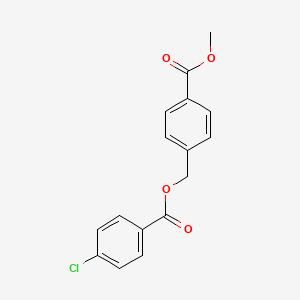
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
